Product packaging for Oxygen; silicon; tungsten(Cat. No.:CAS No. 12363-31-4)

Oxygen; silicon; tungsten

Cat. No.: B082445
CAS No.: 12363-31-4
M. Wt: 2955 g/mol
InChI Key: XEUBSZMTETYQPE-UHFFFAOYSA-N
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Significance of Tungstosilicates and Related Polyoxometalates in Contemporary Inorganic and Materials Chemistry Research

Tungstosilicates, a prominent class of polyoxometalates (POMs), represent a significant area of research in modern inorganic and materials chemistry. mdpi.com These compounds are discrete, nanosized metal-oxygen molecular anions composed of tungsten, oxygen, and a central silicon heteroatom. mappingignorance.orgresearchgate.net Their structures are characterized by well-defined, elegant geometries at the nanoscale. mdpi.com The importance of tungstosilicates and related POMs stems from their vast structural diversity and tunable properties, which make them suitable for a wide range of applications. uib.no

The applications of these compounds are largely centered on their redox properties, photochemical responses, and ionic characteristics. psu.edu They are particularly significant in catalysis, where they can be used in a variety of oxidation reactions. technion.ac.il The ability to undergo reversible multi-electron redox processes without major structural changes makes them effective for this purpose. psu.edufrontiersin.org In materials science, the integration of POMs with other materials like zeolites, metal-organic frameworks (MOFs), and graphene has opened up new avenues for creating advanced functional materials. mdpi.commdpi.com Furthermore, their unique properties are being explored in fields such as electrocatalysis for energy production and as corrosion inhibitors. psu.edunenu.edu.cn The modular nature of POMs, allowing for the creation of "lacunary" structures with vacant sites, provides a platform for designing catalysts and functional materials with specific active centers. google.comresearchgate.net

Historical Evolution and Foundational Discoveries in Polyoxometalate Chemistry

The history of polyoxometalate chemistry dates back over two centuries. researchgate.netsocietechimiquedefrance.fr The first recognized polyoxometalate, a phosphomolybdate, was discovered in 1783. mappingignorance.org However, for a long time, the field was marked by a lack of understanding of the complex structures of these compounds. researchgate.netsocietechimiquedefrance.fr A significant breakthrough came in 1933 when J. F. Keggin determined the first polyoxoanion structure, H₃[PW₁₂O₄₀], by powder X-ray diffraction. mappingignorance.orgchemistryviews.org This structure, now famously known as the Keggin structure, laid the groundwork for the structural elucidation of a vast family of related compounds. frontiersin.org

In the mid-20th century, the work of Pierre Souchay and his school brought much-needed clarity to the field by systematically studying the formation, degradation, and interconversion of these species in solution, extensively using techniques like polarography. researchgate.netsocietechimiquedefrance.fr The latter part of the 20th century and the early 21st century have seen an explosion in polyoxometalate chemistry, largely driven by the work of Achim Müller and his group. researchgate.netsocietechimiquedefrance.fr Their discoveries showcased the immense variety of structures that could be formed through the self-assembly of smaller building blocks in aqueous solutions, leading to the creation of giant molecular wheels and spheres. mappingignorance.orgresearchgate.net These advancements in synthesis and characterization techniques have transformed the field, enabling the design of complex, functional nanostructured materials. mdpi.comresearchgate.net

Classification and Overview of Key Structural Classes of Silicon-Tungsten-Oxygen Polyoxometalates

Polyoxometalates containing silicon and tungsten are categorized into several structural classes based on the arrangement of the tungsten-oxygen octahedra around the central silicon heteroatom. The most prominent of these are the Keggin and Dawson structures.

The Keggin structure is one of the most common and well-studied motifs in polyoxometalate chemistry. mdpi.comresearchgate.net The canonical Keggin anion has the general formula [XW₁₂O₄₀]ⁿ⁻, where X is the heteroatom. frontiersin.org For tungstosilicates, the heteroatom is Si⁴⁺, resulting in the formula [SiW₁₂O₄₀]⁴⁻. psu.edubit.edu.cn This structure consists of a central SiO₄ tetrahedron surrounded by twelve WO₆ octahedra. mdpi.com The octahedra are arranged in four groups of three edge-sharing octahedra (W₃O₁₃ trimers), which are in turn linked to each other and to the central tetrahedron via corner-sharing oxygen atoms. mdpi.com The entire anion is roughly spherical with a diameter of about 1 nm. mdpi.com

A key feature of Keggin-type tungstosilicates is the existence of different isomers and lacunary derivatives. Lacunary structures are formed by the removal of one or more {WO} groups from the plenary [SiW₁₂O₄₀]⁴⁻ structure under basic conditions. google.com These vacant sites are highly reactive and can be functionalized by incorporating other metal ions, leading to a vast array of derivative compounds with tailored properties. researchgate.net For example, monolacunary Keggin anions of the type [SiW₁₁O₃₉]⁸⁻ and trivacant lacunary anions like [α-SiW₉O₃₄]¹⁰⁻ are important precursors for the synthesis of more complex structures. researchgate.netrsc.org These lacunary species can act as inorganic ligands, coordinating to metal cations to form larger assemblies. researchgate.net

The Wells-Dawson structure, another major class of polyoxometalates, is essentially formed from two trivacant Keggin-type fragments. nenu.edu.cnresearchgate.net The general formula for a Dawson anion is [X₂M₁₈O₆₂]ⁿ⁻. researchgate.net For tungstosilicates, this results in anions such as [Si₂W₁₈O₆₂]⁸⁻. nih.gov The synthesis of this α-Dawson-type silicotungstate can be achieved through the dimerization of a trivacant lacunary α-Keggin-type silicotungstate. nih.gov

Similar to Keggin structures, Dawson-type tungstosilicates can also form lacunary derivatives. For instance, the open Wells-Dawson anion [Si₂W₁₈O₆₆]¹⁶⁻ is formed from two {SiW₉O₃₄} subunits. rsc.orgtandfonline.com These open structures can encapsulate metal ions and have shown interesting electrocatalytic properties. tandfonline.com The Dawson structure has two unique tungsten sites, often referred to as the "belt" and the "cap" regions. frontiersin.org The ability to selectively modify these sites allows for fine-tuning of the molecule's properties for specific applications. frontiersin.org

Beyond the common Keggin and Dawson structures, a variety of other silicon-tungsten-oxygen polyoxometalate frameworks exist. Research has led to the synthesis and characterization of more complex structures, often built from lacunary precursors. For example, the reaction of the lacunary precursor [γ-SiW₁₀O₃₆]⁸⁻ can lead to the formation of disubstituted tungstosilicates. acs.org

Furthermore, larger and more intricate architectures can be assembled. An example is the titanotungstosilicate (A-β-Si₂W₁₈Ti₆O₇₇¹⁴⁻), which is derived from tungstosilicate precursors. acs.org The self-assembly processes in solution can be controlled by factors such as pH, temperature, and the presence of specific counterions, leading to a wide range of structurally diverse nanosized metal-oxygen clusters. worldscientific.com These complex frameworks often exhibit unique properties and are the subject of ongoing research for applications in catalysis and materials science. mdpi.com The incorporation of other elements, such as lanthanides, into open Wells-Dawson silicotungstate anions has also been reported, leading to the formation of extended two-dimensional and three-dimensional frameworks. acs.org

Current Research Paradigms and Future Outlook in Oxygen, Silicon, Tungsten Chemistry

Current research in the field of oxygen, silicon, and tungsten chemistry, particularly concerning polyoxometalates, is highly interdisciplinary and focuses on several key areas. A major paradigm is the design and synthesis of functional materials by integrating POMs with other chemical entities. novapublishers.com This includes the development of hybrid organic-inorganic materials where organic groups are covalently bonded to the POM framework, allowing for the fine-tuning of properties like solubility and catalytic activity. uib.no The creation of POM-based metal-organic frameworks (MOFs) is another active area, where POMs act as templates or functional components within the framework, leading to materials with applications in catalysis and sorption. nenu.edu.cn

The future outlook for this field is promising, with a strong emphasis on sustainable applications. There is a growing interest in using these compounds as catalysts for "green" chemistry, utilizing environmentally benign oxidants like molecular oxygen and hydrogen peroxide. technion.ac.il Another significant research direction is their application in energy conversion and storage, including their use in artificial photosynthesis and the development of new types of solar cells and fuel cells. novapublishers.comescholarship.org The unique electronic properties of tungstosilicates are being harnessed to create novel electronic and photoluminescent materials. mdpi.combit.edu.cn As synthetic methods become more sophisticated, the ability to create precisely controlled nanostructures will likely lead to breakthroughs in areas ranging from medicine to molecular computing. mdpi.comresearchgate.net The continued exploration of the self-assembly of these clusters in solution promises the discovery of even more complex and functional molecular architectures. worldscientific.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H80O40SiW12 B082445 Oxygen; silicon; tungsten CAS No. 12363-31-4

Properties

CAS No.

12363-31-4

Molecular Formula

H80O40SiW12

Molecular Weight

2955 g/mol

InChI

InChI=1S/40H2O.Si.12W/h40*1H2;;;;;;;;;;;;;

InChI Key

XEUBSZMTETYQPE-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Other CAS No.

131412-33-4

Related CAS

12027-38-2 (Hydrogen)
51819-40-0 (hydrochloride salt)

Origin of Product

United States

Theoretical and Computational Investigations of Oxygen, Silicon, Tungsten Systems

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure, stability, and reactivity of materials composed of oxygen, silicon, and tungsten. These ab initio or "from first principles" calculations solve the electronic Schrödinger equation to predict a wide range of chemical properties, including electron densities, energies, and molecular structures, using only physical constants as input. wikipedia.orgyoutube.com

Density Functional Theory (DFT) Calculations for Geometries, Electronic States, and Decomposition Pathways

Density Functional Theory (DFT) has become a primary tool for investigating the properties of tungsten-based systems due to its balance of computational cost and accuracy. chemrxiv.orgresearchgate.net DFT calculations are employed to determine optimized molecular geometries, electronic states, and potential decomposition pathways of complex structures involving tungsten, silicon, and oxygen.

Researchers have systematically studied mono-substituted polyoxotungstates using various exchange-correlation functionals within DFT. chemrxiv.orgresearchgate.net These studies show that molecular geometries optimized with generalized gradient approximation (GGA), hybrid, and long-range-corrected GGA (LC-GGA) functionals agree well with experimental crystallographic data. chemrxiv.orgresearchgate.net For instance, DFT has been used to study isolated Mo(VI) and W(VI) oxide species on amorphous silica (B1680970), revealing that the relative stabilities of these species are highly dependent on their location, which influences their geometry and the strain on the silica surface. acs.org

DFT is also instrumental in understanding the electronic properties that govern the reactivity of these materials. In mixed molybdenum/tungsten Keggin-type polyoxometalates, DFT calculations, in conjunction with spectroelectrochemical investigations, have been used to determine the sites of successive reduction processes. nih.gov Furthermore, DFT modeling has been applied to calculate the diffusion and desorption energy barriers for the growth of materials like tungsten disulfide (WS₂) on sapphire surfaces, providing insights that help explain experimental observations of growth rates and nucleation densities. iisc.ac.in Studies on silica-supported tungsten oxide catalysts have also utilized DFT to characterize surface acidic sites, which are crucial for their catalytic function. mdpi.com

Investigations into the decomposition of compounds within this system also benefit from DFT. For example, the catalytic decomposition of asphaltenes using tungsten oxides-functionalized SiO₂ nanoparticles has been studied, showing that the nanoparticles significantly lower the decomposition temperature. semanticscholar.org DFT calculations can elucidate the reaction pathways and transition states involved in such thermal decomposition processes.

Table 1: Application of DFT in Oxygen-Silicon-Tungsten Systems
System StudiedProperties InvestigatedKey FindingsReferences
Mono-substituted PolyoxotungstatesMolecular geometries, electronic propertiesOptimized geometries show good agreement with crystallographic data. Hybrid functionals are effective for electronic properties. chemrxiv.orgresearchgate.net
W(VI) Oxide Species on Amorphous SilicaStability, geometry, vibrational frequenciesRelative stabilities strongly depend on surface location and induced strain. acs.org
WS₂ on Sapphire SurfaceGrowth mechanisms (diffusion/desorption barriers)Larger diffusion barrier for W adatoms leads to slower growth rates compared to MoS₂. iisc.ac.in
WOₓ-functionalized SiO₂ NanoparticlesCatalytic decomposition of asphaltenesNanoparticles reduce the decomposition temperature by up to 120 °C. semanticscholar.org

Hartree-Fock Methods for Electronic Properties of Polyoxometalates

While DFT is widely used, Hartree-Fock (HF) methods, particularly when incorporated into hybrid DFT functionals, play a crucial role in accurately describing the electronic properties of polyoxometalates (POMs). wikipedia.org The HF method provides a foundational approximation for the many-electron wavefunction, and the amount of HF exchange included in a functional can significantly impact the calculated properties. gla.ac.uk

Studies on transition-metal-substituted polyoxotungstates have systematically varied the percentage of HF exchange (from 0% in pure DFT functionals like PBE to 50% in functionals like BH&H) to calculate standard reduction potentials. researchgate.netchemrxiv.org This approach allows for a detailed analysis of how electron exchange affects the electronic structure and redox behavior. It has been observed that increasing the HF exchange contribution can have a limited effect on the molecular geometry but a significant impact on electronic properties like frontier molecular orbital energies. researchgate.netchemrxiv.org For example, in certain lithium salts of POMs, the calculated reduction potential shifted by over 1000 mV as the HF exchange was varied from 0 to 50%. gla.ac.uk

However, the choice of the functional and the percentage of HF exchange is critical, as an excessive amount can lead to inaccuracies. For instance, in K₅[PW₁₁M(H₂O)O₃₉] systems, exceeding 25% HF exchange is not recommended as it can exaggerate the proximity of ion-pairing between the POM anion and counterions, leading to discrepancies with experimental results. gla.ac.uk In general, Hartree-Fock techniques tend to over-localize electrons, whereas standard density functionals may overestimate delocalization. udel.edu The careful application of hybrid methods that balance these effects is therefore essential for achieving predictive accuracy for the electronic properties of complex polyoxometalates. udel.edu

Computational Analysis of Oxygen Vacancies and Their Influence on Electronic Properties

Oxygen vacancies are prevalent point defects in tungsten oxides and have a profound influence on their electronic and optical properties. researchgate.net Computational studies, primarily using DFT, have been essential in understanding the formation of these vacancies and their consequences.

Theoretical investigations have shown that positively charged oxygen vacancies can raise the Fermi level in tungsten oxide (WOₓ), which in turn reduces the band bending at a WOₓ/silicon junction. helmholtz-berlin.deresearchgate.netdaneshyari.com This is a critical factor in the performance of heterojunction solar cells. The concentration of oxygen vacancies is directly correlated with the material's work function; an increase in stoichiometry from WO₂.₈₂ to WO₂.₉₅ can increase the work function by approximately 1 eV. helmholtz-berlin.de

First-principles calculations reveal that the formation of neutral oxygen vacancies in monoclinic WO₃ is anisotropic, with the lowest formation energy corresponding to vacancies along the acs.org crystallographic direction. researchgate.net The presence of these vacancies introduces defect states within the band gap, effectively acting as an n-type dopant by populating states at the bottom of the conduction band. researchgate.netaip.org This modulation of the band gap and the appearance of lower energy absorptions due to vacancies have been quantified through DFT and GW methods. aip.orgscispace.com The formation energy for a neutral oxygen vacancy in monoclinic WO₃ has been calculated to be around 3.45-3.5 eV. aip.org These computational findings are crucial for tuning the optical and electronic properties of tungsten oxide for applications in sensors, solar cells, and photocatalysis. mdpi.comhelmholtz-berlin.deaip.org

Table 2: Influence of Oxygen Vacancies on Tungsten Oxide Properties
PropertyEffect of Oxygen VacanciesComputational MethodKey FindingsReferences
Work FunctionDecreases with higher vacancy concentrationDFT / Photoelectron SpectroscopyWork function increases by ~1 eV as stoichiometry approaches WO₃. helmholtz-berlin.de
Band Bending (at WOₓ/Si junction)Reduced by vacanciesDFT / Surface PhotovoltagePositively charged vacancies raise the Fermi level, reducing band bending. helmholtz-berlin.deresearchgate.netdaneshyari.com
Electronic StructureIntroduces defect states, n-type dopingDFT, GW methodsVacancies create states that populate the bottom of the conduction band. researchgate.netaip.org
Vacancy Formation EnergyAnisotropic formationDFTLowest energy for vacancy formation is along the acs.org direction in monoclinic WO₃. Calculated energy is ~3.5 eV. researchgate.netaip.org

Molecular Dynamics Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD can model the structural dynamics and intermolecular interactions in oxygen, silicon, and tungsten systems on timescales ranging from picoseconds to microseconds.

MD simulations have been widely used to investigate the effects of ion implantation and radiation damage in tungsten and silicon, which are relevant for applications in nuclear fusion reactors and microelectronics. arxiv.orgoiccpress.com For instance, simulations have been employed to study the amorphization of silicon during focused ion beam milling and the formation of specific defects. arxiv.org In the context of fusion materials, MD is used to study how the formation of vacancies and structural defects under extreme conditions affects the mechanical properties of tungsten, such as its tensile strength and stiffness. oiccpress.comarxiv.org

The interactions at interfaces are also well-suited for MD studies. Simulations have been performed to understand the interaction of tungsten hexacarbonyl (W(CO)₆) precursor molecules with silica (SiO₂) surfaces. aps.org These studies revealed that the precursor weakly adsorbs on a fully hydroxylated surface but chemisorbs and fragments on a partially dehydroxylated surface due to changes in electronic properties and charge transfer. aps.org Similarly, MD simulations have been used to generate realistic models of the SiO₂/Si interface by mimicking oxidation protocols at high temperatures, providing insights into the resulting oxide structure and strain at the interface. researchgate.net The choice of interatomic potentials, such as the Tersoff or Stillinger-Weber potentials, is crucial for accurately describing the covalent bonding and interactions in these systems. arxiv.orgresearchgate.net

Computational Modeling of Catalytic Mechanisms and Reaction Pathways

Computational modeling is an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving tungsten and silicon oxides. rsc.org These models provide atomic-level details of reaction pathways, transition states, and active sites that are often difficult to characterize experimentally. researchgate.net

DFT calculations are frequently used to map the potential energy surface of a reaction. For example, the catalytic pathways for the deoxygenation of alkanals on solid tungstosilicic acid clusters have been investigated. acs.org These studies identified three primary pathways: intermolecular C═C bond formation (aldol condensation), intramolecular C═C bond formation, and isomerization–dehydration. acs.org The calculations revealed how the stabilities of transition states and reaction intermediates are influenced by factors like the carbon number of the alkanal, which in turn dictates the reaction selectivity. acs.org

The nature of the active sites in heterogeneous catalysts, such as silica-supported tungsten oxides, has also been a focus of computational modeling. mdpi.com Supported tungsten oxide catalysts can generate Brønsted acid sites, which are key to their catalytic activity. mdpi.com Computational studies help to understand the structure of these sites and how they interact with reactant molecules. The goal of such modeling is to connect the catalyst's structure and composition to its performance, enabling the rational design of more efficient catalysts. rsc.org A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby speeding up the reaction without being consumed. youtube.com Computational models are uniquely capable of exploring these alternative pathways and quantifying the reduction in activation barriers. youtube.com

Theoretical Investigations of Polyoxometalate Formation and Structural Evolution

The formation of polyoxometalates (POMs)—large, discrete metal-oxo clusters—is a complex self-assembly process governed by solution conditions like pH. researchgate.netgla.ac.uk Theoretical investigations provide critical insights into the thermodynamics and kinetics that control the structural evolution of these clusters.

DFT calculations have been used to systematically study the influence of different heteroatoms (e.g., silicon, phosphorus, arsenic) on the formation of various POM structure types, such as the Keggin and Anderson-Evans structures. rsc.org These studies establish the thermodynamics of formation for different coordination geometries. For example, a combined DFT and experimental study on the influence of group 15 elements in heteropolytungstates established a clear trend where heavier elements favor the formation of different structure types than lighter elements. rsc.org This work represents a significant step toward a better understanding of how the choice of heteroatom directs POM formation. rsc.org

Early theoretical models proposed by Kepert, Tytko, and Glemser suggested that the formation of isopolyanions involves the stepwise addition of monomeric units and condensation reactions that are highly dependent on pH. researchgate.net Modern computational chemistry allows for the testing and refinement of these models by calculating the energies of various intermediate species and pathways. By understanding the fundamental principles that govern the assembly of these molecular building blocks, researchers can better control the synthesis of POMs with desired structures and properties for applications in catalysis, medicine, and materials science. gla.ac.uk

Catalytic Applications and Reaction Mechanisms of Tungstosilicates

Acid Catalysis in Organic Synthesis

The potent acidic nature of tungstosilicates allows them to serve as efficient catalysts for a wide range of acid-catalyzed organic reactions. Their performance often surpasses that of traditional homogeneous catalysts due to advantages like ease of separation, reusability, and reduced corrosive impact.

Tungstosilicates have demonstrated significant catalytic activity in esterification reactions, which are crucial for the synthesis of various valuable chemicals, including biofuels and industrial solvents.

Succinate and Malonate Diesters: The esterification of dicarboxylic acids like succinic acid is a key process for producing fuel additives. researchgate.net For instance, the esterification of succinic acid with n-butanol has been effectively catalyzed by silicotungstic acid supported on MCM-22, leading to the formation of succinate esters. researchgate.net While specific tungstosilicates are not extensively detailed for malonic ester synthesis, this reaction typically involves the alkylation of a malonic acid ester at the carbon adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid. masterorganicchemistry.comwikipedia.orgchemistrysteps.com The process generally begins with the deprotonation of the ester to form an enolate, which then undergoes nucleophilic substitution with an alkyl halide. chemistrysteps.comorganicchemistrytutor.com

Methyl and Ethyl Levulinate: Levulinate esters, derived from the esterification of levulinic acid, are considered promising biofuel candidates. Zirconia-supported silicotungstic acid has been successfully employed for the synthesis of ethyl levulinate. researchgate.net Under optimal conditions using microwave irradiation, this catalytic system achieved over 90% conversion of levulinic acid with 100% selectivity for ethyl levulinate. researchgate.net Similarly, mono-substituted phosphotungstic acids have been evaluated for the direct production of methyl levulinate from cellulosic biomass, with certain catalysts yielding up to 51.3% of the desired product. researchgate.net

Table 1: Performance of Tungstosilicate Catalysts in Esterification Reactions

Catalyst Reactants Product Conversion (%) Selectivity (%) Reference
Silicotungstic acid/MCM-22 Succinic acid, n-butanol Succinate esters ~98 84 (diester) researchgate.net
Zirconia-supported silicotungstic acid Levulinic acid, ethanol Ethyl levulinate >90 100 researchgate.net
H5PW11TiO40 Cellulose, methanol Methyl levulinate 51.3 (yield) - researchgate.net

The strong acidity of tungstosilicates also makes them suitable catalysts for alkylation reactions, including the industrially significant Friedel–Crafts alkylation.

Friedel–Crafts Alkylation: This reaction involves the alkylation of an aromatic ring and is a fundamental process in organic synthesis. While specific examples directly employing tungstosilicates are not detailed in the provided context, their acidic nature is well-suited for this type of transformation.

Bis(indolyl)methane Synthesis: The synthesis of bis(indolyl)methanes, which are compounds with a range of biological activities, can be catalyzed by acidic materials. The reaction proceeds through the alkylation of indole with an aldehyde or ketone.

Tungstosilicate-based catalysts are also explored in the petrochemical industry for processes like hydrocarbon cracking and dehydrocyclization, which are essential for producing high-octane gasoline and aromatic compounds. Their thermal stability and strong acid sites are advantageous for these high-temperature reactions.

The catalytic utility of tungstosilicates extends to a variety of other organic transformations.

β-acetamido Ketones Synthesis: The synthesis of β-acetamido ketones can be achieved through multi-component reactions, often requiring an acid catalyst to facilitate the formation of key intermediates.

Oxidation of Naphthoquinones: While primarily an oxidation reaction, the conditions and mechanisms can sometimes involve acid-catalyzed steps, for which tungstosilicates could be effective.

Oxidation Reactions Mediated by Tungsten-Based Catalysts

Tungsten-based compounds, including tungstosilicates, are also known for their ability to catalyze oxidation reactions, often in the presence of an oxidant like hydrogen peroxide.

The combination of a tungsten-based catalyst and a peroxide, typically hydrogen peroxide, forms a powerful oxidizing system capable of performing a variety of transformations.

Cyclooctane Oxidation with Hydrogen Peroxide: The oxidation of alkanes, such as cyclooctane, is a challenging yet important industrial process. Tungsten-based catalysts can activate hydrogen peroxide to form highly reactive species that can oxidize the C-H bonds in cyclooctane, leading to the formation of valuable products like cyclooctanol and cyclooctanone.

Catalytic Liquid-Phase Oxidation Processes (e.g., xylene oxidation)

Tungstosilicates, particularly tungstosilicic acid, serve as effective catalysts in the liquid-phase oxidation of hydrocarbons, such as the oxidation of xylene. mdpi.comasianpubs.org This process is of significant industrial importance, for instance, in the production of terephthalic acid from p-xylene, a key monomer for polyester manufacturing. mdpi.com The catalytic activity of tungstosilicates in these reactions is attributed to their strong Brønsted acidity and redox properties, which facilitate the activation of both the hydrocarbon and the oxidizing agent.

The liquid-phase oxidation of hydrocarbons like xylene typically proceeds through a free-radical chain reaction mechanism, especially when catalyzed by transition metal compounds. cyberleninka.ru While specific detailed studies for tungstosilicate-catalyzed xylene oxidation are not extensively detailed in the provided literature, the general mechanism can be outlined as follows:

Initiation: The catalyst interacts with an initiator or the hydrocarbon itself to generate initial radicals. In processes using initiators like peroxides, the catalyst facilitates their decomposition. In the absence of an initiator, the catalyst can promote the reaction between the hydrocarbon (RH) and molecular oxygen to form initial radical species (R•).

Propagation: The hydrocarbon radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule (RH) to form a hydroperoxide (ROOH) and a new hydrocarbon radical (R•), thus propagating the chain.

Termination: The reaction is concluded when radicals combine to form stable, non-radical products.

In the specific case of xylene oxidation, the methyl groups are sequentially oxidized to carboxylic acid groups. For p-xylene, this involves the transformation through intermediates like p-toluic acid and 4-carboxybenzaldehyde before yielding the final product, terephthalic acid. The efficiency and selectivity of this process are highly dependent on the catalyst, solvent, temperature, and pressure. rsc.orgmdpi.comrsc.org

Photocatalytic Oxidation of Organic Pollutants in Aqueous Systems

Tungstosilicates exhibit significant photocatalytic activity, enabling the degradation of a wide range of organic pollutants in aqueous systems. mdpi.comconicet.gov.archem-soc.si These compounds function as highly efficient, recyclable heterogeneous photocatalysts, demonstrating properties comparable to well-known semiconductor photocatalysts like TiO2. mdpi.comresearchgate.net Unlike processes that lead to complete mineralization, tungstosilicate-based photocatalysis can offer selective oxidation of organic substrates. chem-soc.si

The fundamental mechanism of photocatalysis by tungstosilicates (a type of polyoxometalate, POM) involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than their band gap. researchgate.netmdpi.com The photoexcited state of the tungstosilicate (POM*) initiates the oxidative degradation of organic pollutants (SubH2) through a cyclic process:

Excitation: The tungstosilicate anion absorbs a photon (hν), promoting it to an excited state (POM*).

Oxidation of Substrate: The excited POM* abstracts an electron from the organic substrate, leading to an oxidized substrate (Sub) and a reduced tungstosilicate anion (POMn-).

Catalyst Re-oxidation: The reduced catalyst is then re-oxidized by an electron acceptor, typically molecular oxygen, which in turn can generate reactive oxygen species (ROS) like superoxide radicals (•O2−). These ROS, along with hydroxyl radicals (•OH) formed from the reaction of holes with water, are powerful oxidizing agents that attack and degrade the organic pollutant molecules. researchgate.netnih.gov

Supporting tungstosilicic acid (TSA) on materials like silica (B1680970) or zeolites enhances its practical application by preventing its dissolution in polar solvents, increasing the specific surface area, and facilitating catalyst recovery and reuse. mdpi.comchem-soc.siresearchgate.net Research has demonstrated the effectiveness of these supported systems in degrading various pollutants.

Photocatalytic Degradation of Organic Pollutants using Tungstosilicate-Based Catalysts

Catalyst SystemPollutant / SubstrateSupport MaterialKey FindingsReference
H4SiW12O40/SiO2Benzylic AlcoholsSilica (Sol-Gel)Efficient and selective aerobic oxidation to corresponding aldehydes and ketones. Catalyst is reusable and more active than unsupported H4SiW12O40. chem-soc.si
TSA on ZeolitesMethyl Orange (azo dye)NH4Y and NH4ZSM5 ZeolitesDegradation efficiency is dependent on TSA loading, with 30% w/w TSA on the zeolite achieving 75% removal of the dye. The process follows pseudo-first-order kinetics. conicet.gov.arresearchgate.netresearchgate.net
α-Fe2O3/12-TSATramadolα-Fe2O3 NanoparticlesThe composite photocatalyst shows high degradation efficiency due to the high surface-to-volume ratio of nanoparticles and efficient intramolecular charge transfer by the tungstosilicic acid. conicet.gov.archem-soc.si

Heterogeneous Catalysis: Supported Systems and Reusability Studies

The primary drawback of homogeneous tungstosilicate catalysts is their high solubility in polar solvents, which complicates product separation and catalyst recycling. researchgate.net To overcome this, tungstosilicates are often immobilized onto solid supports, converting them into heterogeneous catalysts. This process, known as heterogenization, not only facilitates catalyst recovery but can also enhance catalytic activity and stability. mdpi.comresearchgate.net

Impact of Support Materials on Catalytic Activity and Selectivity

The interaction between the tungstosilicate and the support can influence key catalytic properties such as acidity and the dispersion of active sites. A study comparing tungsten oxide supported on amorphous silica (W/A150) versus structured mesoporous silica (W-KIT-5) for the esterification of acetic acid provides a clear example. mdpi.comresearchgate.net The W-KIT-5 series, prepared via a one-step hydrothermal synthesis, exhibited a higher surface area and greater total acidity compared to the W/A150 series, which was prepared by incipient wetness impregnation. mdpi.com Consequently, the 10% W-KIT-5 catalyst demonstrated significantly higher activity, achieving an acid conversion that was 93% of that achieved by the homogeneous tungstosilicic acid catalyst. mdpi.com

Metal-organic frameworks (MOFs) have also been explored as supports. For instance, tungstosilicic acid (TSA) supported on an iron-organic framework (MIL-88B) created a hybrid material with high catalytic activity, benefiting from the synergistic effect of the MOF's exposed metal sites and the strong Brønsted acidity of the TSA. acs.org

Comparison of Support Materials for Tungsten-Based Catalysts

Catalyst SystemSupport MaterialPreparation MethodKey CharacteristicsCatalytic Performance (Acetic Acid Esterification)Reference
10% W/A150Amorphous SilicaIncipient Wetness ImpregnationLower surface area and acidity.Lower acid conversion compared to W-KIT-5. mdpi.comresearchgate.net
10% W-KIT-5Structured Mesoporous Silica (KIT-5)One-Step Hydrothermal SynthesisHigher surface area and total acidity.Acid conversion of ~81% (93% of homogeneous catalyst). mdpi.comresearchgate.net
TSA/MIL-88BIron-Organic Framework (MIL-88B)ImpregnationCombines Brønsted acidity of TSA with Lewis acidity of MOF.High activity in Biginelli reaction; specific data for esterification not provided. acs.org

Catalyst Regeneration and Recycling Efficiencies

A key advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is critical for developing sustainable and economically viable processes. acs.org The stability of the anchoring of the tungstosilicate to the support is a determining factor in its long-term reusability.

Studies on MOF-supported tungstosilicic acid (TSA/MIL-88B) have shown excellent recyclability. This nanocatalyst could be easily recovered and reused for at least seven consecutive cycles in the Biginelli reaction with only a slight decrease in its catalytic activity. acs.org The product yield was maintained at approximately 85% even after the seventh run, and analysis of the recovered catalyst confirmed that the structural integrity of the tungstosilicate Keggin structure was preserved. acs.org

In contrast, leaching of the active species from the support can be a significant challenge. For tungsten oxide supported on both amorphous and structured silica, significant leaching of tungsten was observed during the esterification reaction. mdpi.comresearchgate.net This loss of the active component leads to a decrease in catalytic activity over time and contaminates the product stream, highlighting an area that requires further research to improve the stability of the catalyst-support linkage.

Detailed Mechanistic Studies of Catalytic Processes

Understanding the detailed reaction mechanisms of tungstosilicate-catalyzed processes is essential for optimizing catalyst design and reaction conditions. Mechanistic investigations often combine kinetic studies, spectroscopic analysis, and computational modeling. cyberleninka.rutue.nlexxonmobilchemical.com

Photocatalytic Oxidation Mechanism: For the photocatalytic oxidation of organic substrates by tungstosilicates, the mechanism is relatively well-understood and analogous to that of semiconductor photocatalysts. chem-soc.siresearchgate.net As detailed in section 5.2.3, the process is initiated by the photoexcitation of the tungstosilicate's polyoxo cluster. chem-soc.si This creates an electron-hole pair. The excited state is a powerful oxidizing agent that can directly oxidize an organic substrate by accepting an electron. The resulting reduced tungstosilicate is then reoxidized by an electron acceptor like O2, completing the catalytic cycle. chem-soc.si This process can generate various reactive oxygen species that contribute to the degradation of pollutants. nih.gov

Liquid-Phase Hydrocarbon Oxidation Mechanism: The mechanism for the liquid-phase oxidation of hydrocarbons, such as xylene, catalyzed by tungstosilicates is believed to follow a heterogeneous-homogeneous radical chain pathway. cyberleninka.ru This mechanism involves several key steps:

Radical Formation on the Catalyst Surface: The reaction initiates with the formation of radicals on the surface of the heterogeneous tungstosilicate catalyst.

Release into the Liquid Phase: These radicals are then released into the bulk liquid phase.

Radical-Chain Propagation: In the liquid phase, the reaction proceeds via a classical radical-chain mechanism, as described in section 5.2.2, involving peroxy radicals and hydroperoxides to form the final oxidized products. cyberleninka.ru

This type of mechanism, where the solid catalyst's primary role is to initiate a homogeneous radical reaction, is common for many heterogeneous catalysts in liquid-phase hydrocarbon oxidation. cyberleninka.ru The strong acidic and redox nature of tungstosilicates makes them particularly effective at facilitating the initial radical generation steps.

Applications in Advanced Materials Science and Engineering

Development of Nanostructured Materials and Hybrid Systems

The synthesis of organic-inorganic hybrid materials represents a significant advancement in materials science, combining the properties of both organic and inorganic components to create novel functional materials. kuleuven.be Polyoxometalates (POMs) are a class of anionic metal-oxo nanoclusters, typically composed of early transition metals like tungsten in their highest oxidation state. kuleuven.beuib.no Their vast structural and compositional diversity makes them ideal inorganic building blocks for these hybrid systems. kuleuven.beacs.org

The creation of these hybrid materials involves linking organic entities to the inorganic POM core. uib.no These are categorized as Class II hybrids when the organic and inorganic parts are connected via covalent or iono-covalent bonds. frontiersin.org Functionalization can be achieved through various methods, including the use of organosilicon, organotin, and organic alkoxy groups. acs.orgfrontiersin.org For instance, organosilyl-POMs have demonstrated utility in catalytic processes. frontiersin.org The synergy between the tunable properties of the POM and the functionality of the organic component has led to applications in catalysis, energy, and medicine. uib.nofrontiersin.org The ability to covalently attach organic groups allows for precise tuning of the resulting hybrid's physical and chemical properties. frontiersin.org Researchers continue to develop new strategies for creating more complex hybrid structures, which are explored for their potential in catalysis and materials science. kuleuven.be

Nanostructuring has become a critical tool for unlocking the full potential of metal oxides like tungsten oxide. Various methods have been developed to fabricate tungsten oxide (WOx) nanostructures with controlled morphologies, such as nanowires, nanosheets, and more complex hierarchical structures. semanticscholar.org

One common synthesis technique is thermal evaporation. acs.orghku.hk For example, tungsten oxide nanowires can be synthesized by heating a tungsten foil. acs.org A two-stage thermal evaporation heating process has been developed to improve the uniformity and reduce the diameter of the resulting nanostructures. hku.hk This process involves a preliminary heating stage to allow for a more uniform distribution of the catalyst before the actual growth phase at a higher temperature. hku.hk Other fabrication methods include wet chemical reactions and solvothermal reactions. acs.org Researchers have successfully synthesized uniform crystalline WO₃ nanorods using a hydrothermal process with NaCl as a capping agent. semanticscholar.org The unique properties of these nanostructured materials, stemming from their high surface area, make them promising for applications in sensors and as templates for growing other tungsten compound nanowires. acs.org

Electronic and Semiconductor Applications

Tungsten disilicide (WSi₂) is an electrically conductive ceramic material widely used in the microelectronics industry. nanorh.comwikipedia.org It is particularly valued for its application as a contact material in integrated circuits (ICs) and transistors, where it serves as an interface between silicon layers and metal interconnects. nanorh.com Due to its low resistivity (60–80 μΩ cm) and high thermal stability, it is also used for interconnects in advanced microchips, especially in very large-scale integration (VLSI) circuits. nanorh.comwikipedia.org

In memory devices, tungsten silicide is often used in "polycide" structures, where it is layered over polysilicon lines to lower the sheet resistance and thus increase signal speed. taylorandfrancis.comenigmatic-consulting.com This is a common application for gate electrodes and bit lines. taylorandfrancis.com Tungsten silicide layers can be prepared by methods such as Chemical Vapor Deposition (CVD), using source gases like tungsten hexafluoride with monosilane or dichlorosilane. wikipedia.orgenigmatic-consulting.com Beyond its role in conductivity, WSi₂ also functions as an effective barrier layer between silicon and other metals. wikipedia.org

Table 1: Properties and Applications of Tungsten Disilicide (WSi₂) in Microelectronics

Property Value/Description Application Source(s)
Chemical Formula WSi₂ General wikipedia.org
Appearance Blue-gray tetragonal crystals General wikipedia.org
Electrical Resistivity 60–80 μΩ cm Contact Material, Interconnects wikipedia.org
Formation Temperature ~1000 °C Contact Material wikipedia.org
Deposition Method Chemical Vapor Deposition (CVD) Layer Fabrication wikipedia.orgenigmatic-consulting.com
Primary Use Shunt over polysilicon lines Gate Electrodes, Bit Lines taylorandfrancis.com
Function Increases conductivity, reduces signal delay Microelectronic Devices taylorandfrancis.comitia.info
Additional Role Barrier layer between silicon and other metals Device Fabrication wikipedia.org

Tungsten oxide (WO₃) is a prominent material in the field of electrochromics, which involves materials that can reversibly change their optical properties when a voltage is applied. This capability makes WO₃ a key component in functional devices like "smart windows". mdpi.com Thin films of tungsten oxide exhibit excellent electrochromic activity, high coloration efficiency, and chemical stability. optica.org

The performance of these electrochromic materials is highly dependent on their structural and compositional characteristics, which are influenced by the fabrication process. optica.org Techniques such as DC reactive magnetron sputtering are used to prepare WO₃ thin films. mdpi.com The properties of the film, including its crystallinity and thickness, can be controlled by adjusting deposition parameters like substrate temperature and gas flow ratios. mdpi.comd-nb.info For instance, the crystallinity of WO₃ films increases with higher deposition temperatures, which in turn affects their electrochromic performance. mdpi.com A film deposited at 573 K, which was in a transitional state between amorphous and nanocrystalline, showed an optimal optical modulation of 73.1% and good cyclic stability. mdpi.com Film thickness also plays a crucial role; a study found that a WO₃ film with a thickness of approximately 108 nm provided the largest transmittance modulation of about 66% at a wavelength of 550 nm. d-nb.info

Table 2: Performance of Electrochromic Tungsten Oxide (WO₃) Thin Films

Deposition Parameter/Condition Performance Metric Value Wavelength Source(s)
Substrate Temperature: 573 K Optical Modulation 73.1% 550 nm mdpi.com
Coloration Efficiency 49.2 cm²/C 550 nm mdpi.com
Cyclic Stability (after 1500 cycles) 89.5% retention 550 nm mdpi.com
Film Thickness: ~108 nm Transmittance Modulation ~66% 550 nm d-nb.info
DC Sputtering (Hydrogen flow: 4 sccm) Transmittance Variation 65.6% 550 nm optica.org
Coloration Efficiency 25.91 cm²/C 550 nm optica.org
Pulsed DC Sputtering (Hydrogen flow: 3 sccm) Transmittance Variation 64.4% 550 nm optica.org
Coloration Efficiency 22.61 cm²/C 550 nm optica.org

Advanced Coatings and Thin Films for Functional Devices

Compounds of tungsten are integral to the development of advanced coatings and thin films that provide enhanced durability and functionality to various components. asbindustries.comsamaterials.com Tungsten carbide, for example, is known for its high hardness, wear resistance, and high-temperature stability, making it a crucial coating material in demanding industries like aerospace. samaterials.com These coatings are often applied using thermal spray processes such as High-Velocity Oxy-Fuel (HVOF), which creates a very dense and cohesive layer with high bond strength and low porosity. asbindustries.com

Another key technology is Chemical Vapor Deposition (CVD), which is used to apply thin films of tungsten compounds onto complex surfaces. samaterials.comresearchgate.net CVD can create a uniform, non-porous protective layer of tungsten or tungsten carbide, which is particularly useful for coating intricate aircraft components like fuel metering valves and landing gear. samaterials.com This technology can produce nano-structured tungsten carbide coatings without the need for a cobalt binder phase, which can improve wear and corrosion resistance. samaterials.com Tungsten silicide thin films are also applied using methods like sputtering for use in microelectromechanical systems (MEMS) and for fabricating microscale circuits. wikipedia.orgtaylorandfrancis.com These advanced coatings significantly extend the service life and improve the performance of functional devices. samaterials.com

Membranes and Proton-Conducting Materials for Electrochemical Devices

Compounds containing oxygen, silicon, and tungsten, particularly tungstosilicic acid (H₄[SiW₁₂O₄₀]), are significant in the development of proton-conducting membranes for electrochemical devices like fuel cells. sigmaaldrich.comwikipedia.org These materials are noted for their high proton conductivity, which is a critical factor for the efficiency of such devices. researchgate.net The primary challenge in this field is to develop membranes that offer high conductivity while maintaining mechanical and chemical stability, especially at elevated temperatures and varying humidity levels. energy.govosti.gov

Tungstosilicic acid, a type of heteropoly acid, is incorporated into polymer matrices to create composite membranes. researchgate.net For instance, it can be used as a reactant in the preparation of silicotungstic acid/organically modified silane proton-conducting membranes. sigmaaldrich.com Research into composite membranes based on sulfonated polyether ether ketone (SPEEK) embedded with heteropolyacids has shown promising results. The introduction of these fillers enhances the membrane's hydrophilicity, leading to a substantial increase in proton conductivity. researchgate.net Such composite membranes have demonstrated conductivities exceeding 10⁻² S/cm at room temperature, reaching values around 10⁻¹ S/cm at temperatures above 100°C. researchgate.net

The development of these advanced membranes aims to overcome the limitations of current state-of-the-art materials, such as Nafion, which include high cost and the requirement for high hydration levels to maintain proton conductivity. energy.govornl.govmdpi.com By contrast, membranes incorporating tungstosilicic acid and related compounds offer the potential for operation at higher temperatures with lower external humidity, which would represent a significant technological advancement in fuel cells and other electrochemical systems. researchgate.netosti.gov

Biomedical and Bio-inspired Materials Research

Polyoxometalates (POMs), which are metal-oxygen cluster anions including tungsten-based structures, have garnered significant interest for their tunable structures and reactivity, making them suitable for biomedical applications. researchgate.net A key area of research is the development of POM-based nanozymes, which are nanomaterials that mimic the catalytic activities of natural enzymes. nih.gov These artificial enzymes are explored as robust alternatives to natural enzymes for applications in biosensing, medical diagnostics, and therapy. nih.govnih.gov

One notable application is in creating nanozymes with peroxidase (POD)-like activity. For example, a polyoxometalate-based heterojunction, GdP₅W₃₀O₁₁₀@WS₂, has been shown to exhibit intrinsic POD-like catalytic activity. nih.gov This nanozyme can catalyze the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂), leading to a color change that can be used for the sensitive detection of H₂O₂, glutathione, and glucose. nih.govnih.gov The catalytic performance of these nanozymes is influenced by factors such as pH, temperature, and concentration. nih.gov

Furthermore, supramolecular nanozyme systems incorporating POMs are being developed for advanced therapeutic applications, such as cancer therapy. acs.org These systems can facilitate cascade reactions within the body to generate reactive oxygen species (ROS) that are toxic to tumor cells. In one study, a nanozyme system was created using polydopamine (PDA) and a polyoxometalate, which exhibited photothermal-enhanced multienzyme activity. This system could convert glucose to H₂O₂ and subsequently generate highly reactive hydroxyl radicals (•OH) through POM-mediated catalysis, while also depleting intracellular glutathione, thereby initiating tumor cell death. acs.org

The table below summarizes the characteristics of select polyoxometalate-based nanozymes.

Nanozyme SystemMimicked Enzyme ActivityTarget Analyte/ProcessKey Findings
GdP₅W₃₀O₁₁₀@WS₂ NanoclustersPeroxidase (POD)H₂O₂, Glutathione, GlucoseExhibits remarkable POD-like catalytic performance and superior tolerance to stringent conditions. nih.gov
Polyoxometalate-based iron-organic complexesPeroxidase (POD)Hydrogen Peroxide, Ascorbic AcidThe long-chain structure of Fe₄Mo₈Na provides more active sites, leading to prominent peroxidase-like activity. nih.gov
Polydopamine-Polyoxometalate (PDA-POM) Supramolecular SystemMulti-enzyme cascadeTumor Therapy (ROS generation)The system facilitates the generation of hydroxyl radicals and depletes glutathione, enhanced by photothermal effects. acs.org

Tungstosilicic acid is utilized in pharmaceutical sciences to address the challenge of poor drug solubility. chemimpex.com The solubility and bioavailability of active pharmaceutical ingredients (APIs) are critical for the efficacy of medications. Many newly developed drug candidates exhibit low water solubility, which can hinder their absorption in the body and limit their therapeutic potential. nih.govmdpi.com

Tungstosilicic acid serves as a valuable component in drug formulation to improve these properties. chemimpex.com Its application in this context is part of a broader strategy in materials science to develop advanced drug delivery systems. By forming stable complexes or acting as a catalyst in formulation processes, it can help enhance the solubility of APIs, which is crucial for the effective delivery of medications. chemimpex.com

Sensing Materials (e.g., Gas Sensors, Oxygen Sensors)

Compounds of tungsten and oxygen, such as tungsten oxide (WO₃), are extensively researched for their application in gas sensing due to their high sensitivity and the simplicity of their resistive measurement. mdpi.comresearchgate.net These materials are particularly promising for the development of chemiresistive sensors that detect various gases, including oxygen (O₂) and nitrogen dioxide (NO₂). mdpi.comresearchgate.net

Tungsten oxide-based sensors have been developed for monitoring oxygen at relatively low temperatures (≤ 400 °C). mdpi.comresearchgate.netscispace.com These sensors operate by changing their electrical resistance in response to the concentration of the target gas. Research has demonstrated that these sensors show a linear response to oxygen concentrations in the 0 to 20% range. mdpi.comresearchgate.netscispace.com The performance of these sensors is influenced by operating temperature and humidity. For instance, the highest response to oxygen was observed at 350 °C in both dry and humid air. mdpi.comscispace.com

In addition to oxygen sensing, tungsten oxide nanomaterials, such as nanowires (TONWs), are used to fabricate sensors for other gases like NO₂. researchgate.net Sensors based on crystalline W₁₈O₄₉ nanowires exhibit an increase in resistance upon exposure to NO₂, a response that is amplified at higher temperatures. researchgate.net Optical sensing is another approach where tungsten oxide photonic crystals act as transducers for gas detection. acs.org These optical sensors detect gases like hydrogen by measuring the change in the material's refractive index upon gas intercalation. This method is suitable for applications in harsh environments where electrical contacts may be a limiting factor. acs.org

The table below details the performance of tungsten oxide-based gas sensors from recent studies.

Sensor MaterialTarget GasOperating TemperatureKey Performance Characteristics
Tungsten Oxide Thin FilmOxygen (O₂)150–400 °CHighest response at 350 °C; Linear response over a 0-20% concentration range. mdpi.comresearchgate.netscispace.com
Tungsten Oxide Nanowires (TONWs)Nitrogen Dioxide (NO₂)Not specifiedResistance increases in the presence of NO₂; Sensitivity as high as 9.3 and response time of ~9 s for an 8-series-connected sensor. researchgate.net
Tungsten Trioxide Inverse Opal (Photonic Crystal)Hydrogen (H₂)Room temperature to 500 °CSenses H₂ by detecting changes in the refractive index; Optimal operation in O₂-free conditions is between 180 and 330 °C. acs.org

Environmental Remediation Research Utilizing Oxygen, Silicon, Tungsten Compounds

Catalytic Applications in Air Pollution Control (e.g., DeNOx, VOC oxidation)

Compounds incorporating tungsten, oxygen, and silicon are instrumental in the catalytic control of air pollutants, particularly nitrogen oxides (NOx) and volatile organic compounds (VOCs). Tungsten oxide-based catalysts, often supported on materials like silica (B1680970), exhibit notable performance in these applications. mdpi.com

For the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH3), V2O5-WO3/TiO2 catalysts are an industrial standard. researchgate.net The addition of tungsten oxide is known to enhance the catalyst's activity and stability. researchgate.netnih.gov Research indicates that tungsten oxide promotes the formation of oligomeric vanadia species, which are highly active sites for the SCR reaction. nih.gov The presence of tungsten oxide enhances surface acidity, which is crucial for the adsorption of ammonia. mdpi.com Silica as a support material helps in maintaining the acidity of the catalyst, especially after thermal treatment, and can inhibit the formation of less effective compounds. mdpi.com

In the oxidation of VOCs, tungsten-based catalysts also show significant promise. mdpi.com The catalytic abatement of various VOCs, such as formaldehyde, benzene, toluene, and xylene, has been a subject of extensive study. mdpi.com The redox properties of tungsten oxides, facilitated by the presence of oxygen vacancies, contribute to their catalytic activity in the total oxidation of these harmful organic compounds into less harmful substances like carbon dioxide and water. mdpi.comresearchgate.net

Catalyst SystemTarget PollutantTypical Operating Temperature (°C)Key Findings
V2O5/WO3-TiO2NOx300-450Tungsten oxide enhances catalyst activity and resistance to poisoning. researchgate.netnih.gov
WO3/SiO2VOCs (e.g., Toluene)250-400Silica support provides high surface area and thermal stability. mdpi.com
WZr-KIT-6 (Mesoporous Silica)General Acid CatalysisVariableTungsten generates strong Brønsted acid sites essential for catalytic reactions. mdpi.com

Water Treatment and Wastewater Remediation Technologies

The application of tungsten-silicon-oxygen compounds extends to the purification of water and the remediation of wastewater, addressing contamination by heavy metals, emerging pollutants, and other contaminants.

Tungsten-based materials are being investigated for the removal of heavy metals from industrial wastewater. nih.gov For instance, the precipitation, coagulation, and flocculation processes using ferric chloride have been shown to be effective in removing tungsten oxyanions from industrial wastewater, with removal efficiencies of 98-99% under acidic conditions. nih.gov The typical pollutants in tungsten beneficiation wastewater include suspended solids, silicate (B1173343) ions, and various metal ions. mdpi.com Adsorption and chemical precipitation are recommended techniques for the removal of these soluble ions. mdpi.com

The high surface area and tunable surface chemistry of silica-supported tungsten compounds make them potential adsorbents for a variety of pollutants, including heavy metal ions and complex organic molecules classified as emerging pollutants.

Catalytic processes utilizing tungsten compounds are being developed for the neutralization and degradation of persistent water contaminants. nih.gov The acidic properties of supported tungsten oxide catalysts can facilitate hydrolysis and other reactions that break down complex pollutants into simpler, less harmful substances. mdpi.com The redox capabilities of these materials also play a role in the oxidative degradation of organic contaminants. researchgate.net

Heteropolytungstates, a class of tungsten compounds, are soluble in water and can act as precursors for preparing W-based catalysts. mdpi.com These catalysts are utilized in various oxidation reactions in the liquid phase, contributing to the neutralization of contaminants. mdpi.com

Photocatalytic Degradation of Organic Pollutants in Aqueous Solutions

Tungsten oxide (WO3) is a well-known n-type semiconductor with a band gap that allows it to absorb a portion of the visible light spectrum, making it an attractive material for photocatalysis. acs.orgmdpi.com When irradiated with light of sufficient energy, electron-hole pairs are generated in the tungsten oxide. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of organic pollutants. tungsten-oxide.com

The photocatalytic process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down a wide range of organic molecules. tungsten-oxide.com The efficiency of tungsten oxide photocatalysts can be enhanced by increasing their surface area, improving their crystalline structure, and combining them with other materials to form heterojunctions that promote charge separation and reduce electron-hole recombination. acs.orgmdpi.com For example, TiO2-WO3 heterostructures have shown significantly enhanced photoelectrochemical activity and almost complete removal of organic pollutants under visible light. sci-hub.se

Research has demonstrated the degradation of various organic pollutants, including dyes like methylene (B1212753) blue and rhodamine B, as well as other industrial chemicals, using tungsten-based photocatalysts. mdpi.comtungsten-oxide.com

PhotocatalystTarget PollutantLight SourceDegradation Efficiency
WO3/graphene compositeMethylene OrangeXenon Lamp~92% in 120 min
Network WO3·0.33H2OMethylene BlueSimulated Solar~95% in 7 hours
c-WO3–x/WO3×H2O in polycarbosilane-siloxane matrixMethylene BlueVisible LightHigh photocatalytic activity reported. acs.org

Advanced Gas Sensors for Environmental Monitoring

Tungsten oxide is a prominent material in the fabrication of semiconductor-based gas sensors for environmental monitoring due to its sensitivity to a variety of pollutant gases. researchgate.netfraunhofer.de The operating principle of these sensors is based on the change in electrical conductivity of the tungsten oxide material upon adsorption of gas molecules. mdpi.com

WO3 is an n-type semiconductor, and its electrical conductivity is influenced by the concentration of oxygen at its surface. mdpi.com When exposed to oxidizing gases like nitrogen dioxide (NO2) or reducing gases like ammonia (NH3), hydrogen sulfide (B99878) (H2S), and carbon monoxide (CO), the surface reactions lead to a change in the charge carrier concentration, which is detected as a change in resistance. mdpi.commdpi.comnih.gov

The sensitivity and selectivity of tungsten oxide-based gas sensors can be tuned by controlling the material's morphology (nanoparticles, nanorods, nanosheets), operating temperature, and by doping with other elements. researchgate.netmdpi.com For instance, sensors based on tungsten oxide nanoflowers have demonstrated enhanced sensitivity and faster response times to ammonia at room temperature. nih.gov Silica is often used as a substrate or a component in the sensor fabrication process, providing structural stability and influencing the sensing properties.

Sensor MaterialTarget GasOperating TemperatureKey Performance Characteristic
WO3 NanorodsNH350 °CHigh sensitivity and selectivity at low operating temperatures. researchgate.net
WO3 Thin FilmH2S350-400 °CHigh sensitivity (G/G0 of ~6.6 under 100 ppm H2S). mdpi.com
WO3 NanostructuresNO2Low elevated temperatureHigh sensitivity with a detection limit of 8 ppb. researchgate.net

Energy Sector Research Involving Oxygen, Silicon, Tungsten Compounds

Energy Storage Devices

The development of high-performance energy storage systems, such as supercapacitors and lithium-ion batteries, is critical for the widespread adoption of intermittent renewable energy sources. Compounds of oxygen, silicon, and tungsten are being engineered to create advanced electrode materials with improved capacity, efficiency, and longevity.

Tungsten oxide (WO₃) is a promising electrode material for pseudocapacitors due to its high theoretical capacitance of 1112 F g⁻¹. mdpi.com However, it faces challenges such as poor electrical conductivity and cycling stability. mdpi.com Research has shown that non-stoichiometric tungsten oxides, such as W₁₈O₄₉, which have inherent oxygen vacancies, exhibit enhanced performance by facilitating ion insertion. mdpi.com

Silicon is a highly attractive anode material for next-generation lithium-ion batteries because of its exceptionally high theoretical capacity. nih.gov Its primary drawback is the massive volume change it undergoes during charging and discharging, which leads to rapid capacity degradation. nih.govresearchgate.net To mitigate this, researchers are developing composite materials. A novel composite of silicon, tungsten oxide, and carbon has been shown to significantly improve performance. researchgate.net In this architecture, the tungsten oxide acts as a matrix that, along with a carbon coating, helps to buffer the volume expansion of silicon. This composite has demonstrated a high reversible capacity of 975 mAh g⁻¹ with enhanced cycle stability and rate capability. researchgate.net

Bimetallic tungstates, such as NiCoWO₄, are also being explored for supercapacitor applications. When used to functionalize lignin-based flexible electrodes, NiCoWO₄ nanoparticles showed a specific capacitance 141 times greater than that of a monometallic CoWO₄ equivalent after 2000 cycles, highlighting the synergistic effects of using multiple transition metals. researchgate.net

The table below presents data on the performance of select oxygen, silicon, and tungsten compounds in energy storage applications.

ApplicationMaterialKey Performance Metric
Lithium-ion Battery AnodeSilicon-Tungsten Oxide-Carbon CompositeReversible capacity of 975 mAh g⁻¹; Rate capability of 390 mAh g⁻¹ at 1000 mA g⁻¹. researchgate.net
Supercapacitor ElectrodeNiCoWO₄-lignin compositeSpecific capacitance of 862.26 mF cm⁻² with 96.12% retention after 2000 cycles. researchgate.net
Supercapacitor ElectrodeW₁₈O₄₉ NanowiresSpecific capacitance of 550.8 F/g at 10 mV/s, higher than stoichiometric WO₃ nanowires (448.8 F/g). mdpi.com

Solar Energy Conversion Technologies

Silicon heterojunction (SHJ) solar cells represent a leading technology for high-efficiency photovoltaics. wikipedia.org The performance of these cells can be further enhanced by incorporating tungsten-based compounds to create specialized interfaces that improve charge carrier separation and collection.

Tungsten oxide (WOₓ) is investigated as a hole-selective contact material in n-type crystalline silicon heterojunction solar cells. researchgate.net A heterojunction is a contact between two dissimilar semiconductor materials, and in this case, the junction is formed between the tungsten oxide layer and the silicon wafer. wikipedia.org The WOₓ layer acts as a hole transport layer, efficiently extracting positive charge carriers (holes) while blocking negative charge carriers (electrons), which reduces recombination losses at the electrode interface. aip.org

The power conversion efficiency (PCE) of solar cells using tungsten-based heterojunctions is an active area of research. For comparison, a tungsten diselenide (WSe₂)/silicon heterojunction solar cell showed a significant PCE improvement from 1.08% to 6.39% with the addition of an aluminum oxide passivation and antireflective coating, demonstrating the importance of interface engineering in these devices. proquest.com

Photothermal Materials for Solar Energy Harvesting and Conversion

Compounds containing oxygen, silicon, and tungsten are being investigated for their potential in photothermal applications, where sunlight is converted into heat for solar energy harvesting. Research in this area focuses on developing materials with high solar absorptance and low thermal emittance to efficiently capture and utilize solar radiation.

One notable development is the creation of a silicon-cored tungsten nanowire selective metamaterial absorber. nih.govnycu.edu.tw This material is designed to enhance solar-thermal energy harvesting. nih.govnycu.edu.tw The fabrication involves conformally coating a thin layer of tungsten, approximately 40 nm thick, onto silicon nanowires. nih.govnycu.edu.tw This structure demonstrates a total solar absorptance of 0.85, which is nearly identical to that of the bare silicon nanowire stamp. nih.govnycu.edu.tw However, the tungsten coating significantly reduces the total emittance to 0.18, effectively suppressing infrared emission heat loss. nih.govnycu.edu.tw

In laboratory-scale tests conducted under a concentration of 6.3 suns, the silicon-cored tungsten nanowire absorber achieved an experimental solar-thermal efficiency of 41% at a temperature of 203°C, with a stagnation temperature of 273°C. nih.govnycu.edu.tw Projections suggest that without parasitic radiative losses from the sides and bottom, the efficiency could reach 74% at the same temperature, with a stagnation temperature of 430°C in practical applications. nih.govnycu.edu.tw

Performance of Silicon-Cored Tungsten Nanowire Absorber
PropertyValueConditions
Total Solar Absorptance0.85-
Total Emittance0.18-
Experimental Solar-Thermal Efficiency41%203°C, 6.3 suns
Stagnation Temperature (Experimental)273°C6.3 suns
Projected Solar-Thermal Efficiency74%203°C (without parasitic losses)
Projected Stagnation Temperature430°C(without parasitic losses)

Another area of research involves the use of reduced tungsten oxides for photothermal conversion. While not explicitly silicon-based compounds, their properties are relevant to the broader field. Nanocomposites of reduced tungsten oxide (WO3-x) and polyurethane exhibit strong photoabsorption in the near-infrared (NIR) region (780–2500 nm) and demonstrate excellent photothermal conversion properties. mdpi.com The enhanced performance is attributed to the higher concentration of oxygen vacancies in the reduced tungsten oxide, which facilitates the efficient absorption of NIR light and its conversion into thermal energy. mdpi.com

For instance, a nanocomposite containing 7 wt% of WO2.72 nanoparticles, when irradiated with infrared light, showed a rapid temperature increase, stabilizing at 120°C after 5 minutes. mdpi.com This represents a 52°C increase compared to pure polyurethane. mdpi.com The photothermal conversion characteristics are observed to improve significantly with a reduction in the oxygen content of the tungsten oxide. mdpi.com

Photothermal Performance of Reduced Tungsten Oxide/Polyurethane Nanocomposites
MaterialPropertyObservation
WO3-x/PU NanocompositesPhotoabsorption RangeStrong absorption in the entire NIR region (780–2500 nm)
WO2.72/PU (7 wt%)Stabilized Temperature120°C after 5 minutes of IR irradiation
WO2.72/PU (7 wt%)Temperature Increase (ΔT)52°C higher than pure polyurethane

Additionally, tungsten oxide (WO3) has been investigated as a component in silicon heterojunction solar cells. mdpi.com While this application is for photovoltaic rather than direct photothermal energy conversion, it demonstrates the utility of tungsten-oxygen-silicon systems in solar energy. In this context, a WO3/n-Si solar cell achieved a conversion efficiency of 11.8%. mdpi.com

Emerging Research Directions and Future Outlook

Rational Design and Tunable Synthesis of Novel Tungstosilicates and Related Compounds

The progression from serendipitous discovery to deliberate creation marks a significant shift in materials science. For tungstosilicates, this involves a "rational design" approach, where the final properties of the material are envisioned from the outset and the synthesis is precisely controlled to achieve the desired outcome. This strategy is supplanting traditional trial-and-error methods.

Researchers are focusing on meticulously controlling synthesis parameters such as pH, temperature, reactant concentrations, and the use of structure-directing agents to guide the self-assembly of tungsten and silicon oxide precursors into specific polyoxometalate clusters. This tunable synthesis allows for the precise engineering of cluster size, shape, and charge. For instance, adjusting the acidity of the reaction medium can favor the formation of different Keggin or Dawson-type tungstosilicate isomers, each with unique electronic and catalytic properties. The goal is to establish clear synthesis-structure-property relationships that can be used to create novel compounds tailored for specific applications.

Integration of Oxygen, Silicon, Tungsten Compounds into Multifunctional Materials and Architectures

The true potential of tungstosilicates is often realized when they are incorporated into larger, multifunctional systems. Modern materials design aims to create materials that perform multiple roles, and the integration of tungstosilicate clusters is a promising avenue for achieving this. nih.gov

Current research focuses on embedding these compounds into various matrices, such as porous polymers, metal-organic frameworks (MOFs), and carbon-based nanostructures. This creates hybrid materials that combine the distinct properties of each component. For example, incorporating tungstosilicate catalysts into a porous support can enhance their stability, prevent aggregation, and improve reactant accessibility, leading to superior catalytic performance. Furthermore, integrating these compounds into conductive architectures is being explored for applications in energy storage and electrocatalysis. The aim is to design hierarchical structures where the tungstosilicate provides a specific function (e.g., catalysis or charge storage) while the matrix provides structural integrity, conductivity, or selective permeability.

Advanced In-situ Characterization Techniques for Dynamic Process Understanding

Understanding how tungstosilicates form and function under real-world conditions is critical for optimizing their synthesis and application. Advanced in-situ characterization techniques, which monitor materials during a chemical process in real time, are indispensable tools for gaining these insights. gatech.edu4tu.nlugent.be These methods move beyond the static "cook-and-look" approach to provide a dynamic picture of material evolution. ugent.be

Techniques such as in-situ X-ray diffraction (XRD) can track the evolution of crystalline phases during hydrothermal synthesis, providing kinetic data on the formation of tungstosilicate structures. gatech.edu Spectroscopic methods, including Raman and Fourier-transform infrared (FTIR) spectroscopy, allow for the real-time monitoring of molecular species in solution, revealing the mechanisms of cluster assembly. When these compounds are used in applications like catalysis, operando spectroscopy can correlate changes in the catalyst's structure with its activity and selectivity as the reaction proceeds.

In-situ TechniqueInformation GainedApplication Area
X-ray Diffraction (XRD)Real-time tracking of crystalline phase evolution and reaction kinetics. gatech.eduMonitoring hydrothermal and solid-state synthesis.
Spectroscopic Ellipsometry (SE)Real-time monitoring of film thickness, roughness, and optical properties during deposition. ugent.beThin-film growth and modification.
Quadrupole Mass Spectrometry (MS)Identification of gaseous reaction products and precursors in real time. ugent.beStudying reaction mechanisms in atomic layer deposition (ALD).
Fourier-Transform Infrared (FTIR) SpectroscopyMonitoring of surface chemistry and functional groups during reactions. ugent.beUnderstanding catalyst-reactant interactions.
Scanning/Transmission Electron Microscopy (SEM/TEM)Direct visualization of morphological and structural changes at the nanoscale under reaction conditions. gatech.eduObserving electrode material degradation in batteries.

Computational Materials Design and Predictive Modeling for Targeted Applications

Computational materials science has become a powerful partner to experimental research, accelerating the discovery and design of new materials. mit.edursc.org By using computational tools, researchers can model the behavior of materials at the atomic level, predict their properties, and screen vast numbers of potential compounds without the need for extensive laboratory work. mit.edumedium.com

For compounds of oxygen, silicon, and tungsten, methods like Density Functional Theory (DFT) are used to calculate electronic structures, predict stability, and model reaction pathways for catalytic processes. medium.com This allows for a fundamental understanding of why certain tungstosilicate structures exhibit high activity. Furthermore, the integration of machine learning and artificial intelligence is enabling high-throughput screening, where algorithms analyze large datasets to identify promising new material compositions for specific applications, from electronics to energy storage. mit.edumpie.de This predictive modeling approach significantly shortens the development cycle, guiding experimentalists toward the most promising candidates for synthesis and testing.

Adherence to Green Chemistry Principles and Sustainable Engineering Practices in Research and Development

As the demand for advanced materials grows, so does the importance of developing them in an environmentally responsible manner. The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

In the context of tungstosilicate research, this involves several key considerations. The first principle, waste prevention, is paramount. sigmaaldrich.comacs.org Researchers are exploring high atom-economy reactions where most of the starting materials are incorporated into the final product. sigmaaldrich.comacs.org Efforts are also focused on using safer, more benign solvents like water, designing energy-efficient syntheses that can be conducted at ambient temperature and pressure, and using renewable feedstocks where possible. yale.edusigmaaldrich.comacs.org A significant area of application for tungstosilicates is in catalysis, which is itself a core principle of green chemistry. yale.edusigmaaldrich.com By developing robust and recyclable tungstosilicate catalysts, researchers aim to replace less environmentally friendly stoichiometric reagents in industrial chemical processes.

Green Chemistry PrincipleApplication in Tungstosilicate R&D
PreventionDesigning syntheses with high yields and minimal by-products to prevent waste. yale.edusigmaaldrich.com
Atom EconomyMaximizing the incorporation of all reactant atoms into the final tungstosilicate structure. sigmaaldrich.comacs.org
Less Hazardous Chemical SynthesesUsing non-toxic precursors and avoiding hazardous reagents. yale.edusigmaaldrich.com
Safer Solvents and AuxiliariesEmploying water as a primary solvent instead of organic solvents. yale.edusigmaaldrich.com
Design for Energy EfficiencyDeveloping synthesis routes that proceed at ambient temperature and pressure. yale.edusigmaaldrich.comacs.org
CatalysisUtilizing tungstosilicates as highly selective and recyclable catalysts to replace stoichiometric reagents. yale.edusigmaaldrich.com

Q & A

Q. How can interfacial stability between tungsten and silicon dioxide be analyzed in multilayer structures?

  • Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to detect interfacial contamination. For example, a tungsten layer deposited on Si/SiO₂ should show no oxygen or silicon signals in the W core spectrum, indicating minimal interdiffusion. Cross-sectional TEM can further resolve atomic-scale interactions .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in tungsten-silicon composite data under extreme conditions?

  • Methodological Answer : For fusion reactor divertor plates (W/SiC composites), compare radiological dose simulations with experimental neutron irradiation data. Use thermogravimetric analysis (TGA) to measure weight loss under high-temperature oxidative environments (≥1000°C). Discrepancies often arise from impurity phases (e.g., WO₃), which can be mitigated via pre-treatment in reducing atmospheres .

Q. How to design experiments to study oxygen diffusion in silicon matrices?

  • Methodological Answer : Employ isotope-labeled oxygen (¹⁸O₂) during thermal oxidation of silicon wafers. Secondary ion mass spectrometry (SIMS) tracks ¹⁸O diffusion profiles. Control variables include annealing temperature (800–1200°C) and ambient gas composition (e.g., Ar vs. N₂). Data contradictions may arise from surface passivation effects, requiring in situ ellipsometry for real-time monitoring .

Q. What techniques assess tungsten’s thermal stability in silicon carbide composites under irradiation?

  • Methodological Answer : Combine synchrotron X-ray diffraction (XRD) with in situ ion irradiation (e.g., He⁺ beams) to study lattice damage. Post-irradiation, use nanoindentation to measure hardness changes. Thermal desorption spectroscopy (TDS) quantifies helium bubble formation, a key failure mechanism in W/SiC composites .

Q. How to resolve contradictions in oxygen stoichiometry across tungsten oxide synthesis methods?

  • Methodological Answer : Compare hydrothermal synthesis (high-pressure H₂O) vs. chemical vapor deposition (CVD). XPS and Raman spectroscopy identify phase-specific oxygen vacancies (e.g., WO₃ vs. WO₂.9). For CVD, adjust precursor ratios (WF₆:O₂) and validate stoichiometry via Rietveld refinement of XRD patterns .

Key Methodological Considerations

  • Contamination Control : In XPS analysis, ensure ultra-high vacuum (<1×10⁻⁹ mbar) to avoid adventitious carbon or oxygen adsorption .
  • Reproducibility : Document deposition rates (Å/s) and post-annealing conditions (time, atmosphere) for thin-film studies .
  • Data Validation : Use multiple characterization techniques (e.g., XRD, TEM, XPS) to cross-verify structural and compositional data .

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